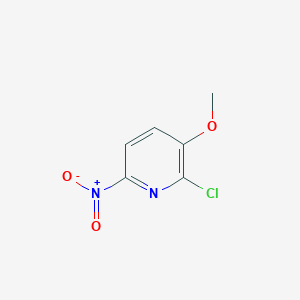

2-Chloro-3-methoxy-6-nitropyridine

説明

2-Chloro-6-methoxy-3-nitropyridine (2, 6, 3-CMNP) has a planar structure of the Cs point group symmetry . It is used as a reactant in the Suzuki and Negishi couplings reaction and also as a fine chemical intermediate .

Synthesis Analysis

The synthesis of 2-Chloro-6-methoxy-3-nitropyridine involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecule has a planar structure of the Cs point group symmetry. The three Cartesian displacements of the 17 atoms provide 45 internal modes. All 45 fundamental vibrations are active in both IR and Raman .Chemical Reactions Analysis

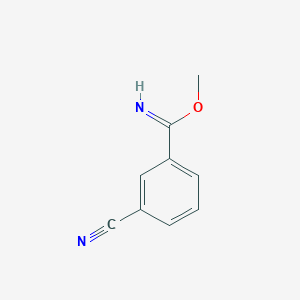

6-Methoxy-3-nitropyridine-2-carbonitrile was synthesized from 2-Chloro-6-methoxy-3-nitropyridine . It is used as a reactant in the Suzuki and Negishi couplings reaction .Physical And Chemical Properties Analysis

The compound is a solid at 20°C. It has a molecular weight of 188.57 g/mol and a density of 1.4±0.1 g/cm3 . The boiling point is 298.5±35.0 °C at 760 mmHg . It has a melting point of 78-80 °C (lit.) .科学的研究の応用

Synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile

“2-Chloro-3-methoxy-6-nitropyridine” is used as a reactant in the synthesis of "6-methoxy-3-nitropyridine-2-carbonitrile" . This compound has potential applications in various fields of research and industry .

Suzuki and Negishi Couplings Reaction

This compound is also used as a reactant in the Suzuki and Negishi couplings reactions . These are types of cross-coupling reactions, which are widely used in organic chemistry for the synthesis of various types of compounds .

Fine Chemical Intermediate

“2-Chloro-3-methoxy-6-nitropyridine” is used as a fine chemical intermediate . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes .

Pharmaceuticals

It is an important raw material and intermediate used in the synthesis of pharmaceuticals . The pharmaceutical industry relies on fine chemicals as building blocks for the production of various drugs .

Agrochemicals

This compound is used in the synthesis of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture .

Dyestuffs

“2-Chloro-3-methoxy-6-nitropyridine” is also used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials .

Safety and Hazards

2-Chloro-6-methoxy-3-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers The relevant papers on 2-Chloro-3-methoxy-6-nitropyridine were analyzed to provide the information above .

作用機序

Target of Action

It is known that this compound is used as a reactant in suzuki and negishi coupling reactions , which are commonly used in organic chemistry to create carbon-carbon bonds. This suggests that the primary targets of 2-Chloro-3-methoxy-6-nitropyridine may be the molecules involved in these reactions.

Mode of Action

The mode of action of 2-Chloro-3-methoxy-6-nitropyridine involves its interaction with other molecules in Suzuki and Negishi coupling reactions . In these reactions, 2-Chloro-3-methoxy-6-nitropyridine likely acts as an electrophile, reacting with a nucleophile to form a new carbon-carbon bond .

Biochemical Pathways

Given its role in suzuki and negishi coupling reactions , it can be inferred that 2-Chloro-3-methoxy-6-nitropyridine may influence pathways involving the synthesis of complex organic molecules.

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

The result of the action of 2-Chloro-3-methoxy-6-nitropyridine is the formation of new carbon-carbon bonds through Suzuki and Negishi coupling reactions . This leads to the synthesis of complex organic molecules. The exact molecular and cellular effects of this compound’s action would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of 2-Chloro-3-methoxy-6-nitropyridine can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the presence or absence of water in the reaction environment. Additionally, the temperature of the reaction environment may also play a role, as Suzuki and Negishi coupling reactions are typically performed under heated conditions .

特性

IUPAC Name |

2-chloro-3-methoxy-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSAWHJQCHAIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716952 | |

| Record name | 2-Chloro-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methoxy-6-nitropyridine | |

CAS RN |

886371-75-1 | |

| Record name | 2-Chloro-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)

![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)